

# Application Notes & Protocols: EGCG Nanoparticle Delivery Systems for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Epigallocatechin Gallate*

CAS No.: 989-51-5

Cat. No.: B1671489

[Get Quote](#)

## Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant and bioactive polyphenol in green tea, has garnered significant scientific interest for its pleiotropic anticancer properties.<sup>[1][2]</sup> Extensive preclinical evidence demonstrates that EGCG can modulate a wide array of signaling pathways implicated in tumorigenesis, including inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and suppressing metastasis and angiogenesis (the formation of new blood vessels that feed a tumor).<sup>[1][3][4][5]</sup> A key advantage is its selective action, where it preferentially induces cytotoxicity in cancer cells while leaving normal cells largely unharmed.<sup>[4][6][7][8]</sup>

Despite its therapeutic promise, the clinical translation of free EGCG is severely hampered by significant pharmacological hurdles.<sup>[9][10]</sup> The molecule exhibits poor stability, particularly in the alkaline intestinal environment where it is prone to oxidative degradation.<sup>[9]</sup> This, combined with low bioavailability and rapid metabolism, means that achieving and maintaining therapeutic concentrations at the tumor site is exceptionally challenging.<sup>[11]</sup>

Nanotechnology offers a robust strategy to overcome these limitations.<sup>[10][11]</sup> By encapsulating or conjugating EGCG with nanoparticle-based delivery systems, we can protect it from premature degradation, improve its solubility, extend its circulation half-life, and facilitate its accumulation in tumor tissues through phenomena like the Enhanced Permeability and

Retention (EPR) effect.[7][9][12] This guide provides a detailed overview of the rationale, formulation protocols, and evaluation methodologies for developing EGCG-based nanoparticle systems for cancer therapy research.

## Section 1: The Scientific Rationale - EGCG's Multifaceted Anticancer Mechanisms

Understanding the molecular targets of EGCG is fundamental to designing an effective delivery strategy. The goal of the nanoparticle is to deliver EGCG to the tumor cells so it can engage with these pathways. EGCG's anticancer activity is not due to a single mechanism but rather its ability to interfere with multiple cancer hallmarks simultaneously.[1][4]

Key Mechanisms of Action:

- **Induction of Apoptosis:** EGCG promotes cancer cell death by activating intrinsic and extrinsic apoptotic pathways. It can modulate the expression of key regulatory proteins, such as upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2, and activating caspases, the executioner enzymes of apoptosis.[3][13]
- **Inhibition of Proliferation and Cell Cycle Arrest:** EGCG can halt the uncontrolled proliferation of cancer cells by interfering with critical signaling pathways that govern cell growth, such as the PI3K/Akt/mTOR and MAPK pathways.[2][5][14] It can also induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[3]
- **Suppression of Angiogenesis:** Tumors require a blood supply to grow and metastasize. EGCG inhibits this process by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptor.[1]
- **Inhibition of Metastasis:** EGCG can prevent cancer cells from invading surrounding tissues and spreading to distant organs by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[4]
- **Metabolic Reprogramming:** Cancer cells often exhibit altered metabolism, such as the "Warburg effect" (a reliance on glycolysis). EGCG can interfere with this by inhibiting key glycolytic enzymes, thereby disrupting the energy supply of tumor cells.[4][14]



[Click to download full resolution via product page](#)

Caption: EGCG's multi-target mechanism against cancer.

## Section 2: Nanoparticle Delivery Platforms

The choice of nanoparticle is critical and depends on the desired physicochemical properties, release profile, and targeting strategy. A variety of nanomaterials have been successfully employed for EGCG delivery.[\[12\]](#)

- **Lipid-Based Nanoparticles (LNPs):** This category includes liposomes and solid lipid nanoparticles (SLNs). Composed of biocompatible and biodegradable lipids, they are excellent for encapsulating both hydrophilic and hydrophobic drugs.[\[8\]](#) Their lipidic nature facilitates fusion with cell membranes, enhancing intracellular drug delivery. Surface modification with ligands like folic acid can further improve targeting to cancer cells that overexpress folate receptors.[\[6\]](#)[\[8\]](#)
- **Polymeric Nanoparticles:** Made from biodegradable polymers like PLGA, PLA, or natural polymers like chitosan, these systems allow for sustained and controlled release of the encapsulated drug.[\[15\]](#) The release kinetics can be tuned by altering the polymer's molecular weight and composition. Chitosan, for instance, has been used to prepare EGCG nanoparticles via ionic gelation.[\[16\]](#)
- **Metallic Nanoparticles (e.g., Gold Nanoparticles - AuNPs):** AuNPs offer a high surface-area-to-volume ratio, allowing for efficient surface conjugation of drug molecules.[\[12\]](#) A particularly elegant and environmentally friendly approach is "green synthesis," where EGCG itself acts as both a reducing agent to form the AuNPs from a gold salt precursor and as a capping agent, effectively loading the drug onto the nanoparticle surface in a single step.[\[7\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: Common nanoparticle platforms for EGCG delivery.

## Section 3: Formulation and Characterization Protocols

The reproducibility of nanomedicine research hinges on robust formulation and characterization protocols. The following are representative methods for preparing and analyzing EGCG-loaded nanoparticles.

### Protocol 3.1: Preparation of EGCG-Conjugated Gold Nanoparticles (Green Synthesis)

This protocol leverages EGCG's inherent reducing properties to synthesize AuNPs, providing a simple, one-step formulation process.[7]

Materials:

- Chloroauric acid ( $\text{HAuCl}_4$ ) solution (0.5 mM in deionized water)

- (-)-Epigallocatechin-3-gallate (EGCG) solution (e.g., 0.5 mM in deionized water)
- Deionized (DI) water
- Magnetic stirrer and stir bars

Procedure:

- Rationale: The molar ratio of EGCG to  $\text{HAuCl}_4$  is a critical parameter that influences particle size, stability, and loading.<sup>[7]</sup> A titration of this ratio is essential for optimization.
- In a clean glass beaker, add 8 mL of the EGCG aqueous solution.
- Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
- To this stirring solution, add 2 mL of the 0.5 mM  $\text{HAuCl}_4$  solution.
- Continue stirring at room temperature. A color change from pale yellow to a purple-red hue should be observed within approximately 15 minutes, indicating the formation of gold nanoparticles.<sup>[7]</sup>
- Allow the reaction to proceed for at least 1 hour to ensure completion.
- Store the resulting EGCG-AuNP colloidal suspension at 4°C for further analysis.

## Protocol 3.2: Physicochemical Characterization of Nanoparticles

Thorough characterization is essential to ensure the formulation is within the desired specifications for size, charge, and drug content.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: Standard workflow for nanoparticle characterization.

#### 1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

- Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This is used to determine the hydrodynamic diameter and the size distribution (PDI). A PDI value below 0.2 generally indicates a monodisperse and homogenous population of nanoparticles.[6]
- Procedure: Dilute the nanoparticle suspension in DI water. Analyze using a DLS instrument.

#### 2. Surface Charge by Zeta Potential Measurement:

- Principle: Zeta potential measures the magnitude of the electrostatic charge at the particle surface, which is a key indicator of colloidal stability. Values more positive than +30 mV or

more negative than -30 mV typically signify high stability, as electrostatic repulsion prevents particle aggregation.[6]

- Procedure: Dilute the sample in DI water and measure using the same instrument as DLS (most systems combine these functions).

### 3. Morphology by Transmission Electron Microscopy (TEM):

- Principle: TEM provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and state of aggregation.
- Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to air-dry. Image the grid using a TEM.

### 4. Encapsulation Efficiency (EE) and Loading Capacity (LC):

- Principle: This determines the amount of EGCG successfully incorporated into the nanoparticles. It involves separating the nanoparticles from the solution containing free, unincorporated EGCG and quantifying the EGCG in each fraction.
- Procedure:
  - Centrifuge the nanoparticle suspension to pellet the EGCG-NPs.
  - Carefully collect the supernatant, which contains the free EGCG.
  - Quantify the amount of EGCG in the supernatant using UV-Vis spectroscopy or HPLC.
  - Calculate EE and LC using the following formulas:
    - $EE (\%) = [(Total\ EGCG - Free\ EGCG) / Total\ EGCG] \times 100$
    - $LC (\%) = [(Total\ EGCG - Free\ EGCG) / Weight\ of\ Nanoparticles] \times 100$

Table 1: Representative Physicochemical Properties of EGCG Nanoparticles

| Nanoparticle Type         | Average Size (nm) | PDI   | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---------------------------|-------------------|-------|---------------------|------------------------------|-----------|
| Lipid Nanoparticles (LNP) | 333               | < 0.2 | -31                 | 96%                          | [6]       |
| LNP-Folic Acid            | 313               | < 0.2 | -30                 | 85%                          | [6]       |
| Gold Nanoparticles (AuNP) | ~26-34            | N/A   | -25 to -35          | ~93%                         | [7]       |
| Chitosan Nanoparticles    | ~118              | < 0.3 | +67.8               | N/A                          | [16]      |

## Section 4: In Vitro Evaluation Protocols

Once characterized, the nanoparticles must be tested for biological activity in relevant cancer cell lines. In vitro assays serve as the initial platform for evaluating anticancer efficacy.[18][19][20]

### Protocol 4.1: Cell Viability Assessment (MTT Assay)

- Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
- Materials:
  - Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)
  - Complete cell culture medium (e.g., DMEM with 10% FBS)
  - 96-well plates

- EGCG-NPs, empty nanoparticles (placebo), and free EGCG solutions
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Procedure:
  - Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
  - Prepare serial dilutions of the test articles (EGCG-NPs, empty NPs, free EGCG) in culture medium.
  - Remove the old medium from the cells and add 100  $\mu$ L of the treatment solutions to the respective wells. Include untreated cells as a control.
  - Incubate for a specified period (e.g., 24, 48, or 72 hours).
  - After incubation, add 10  $\mu$ L of MTT solution to each well and incubate for another 4 hours at 37°C.
  - Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
  - Read the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage relative to the untreated control. This allows for the determination of the  $IC_{50}$  (the concentration required to inhibit 50% of cell growth).

## Protocol 4.2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

- Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear

stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

- Procedure:
  - Seed cells in a 6-well plate and treat with the  $IC_{50}$  concentration of EGCG-NPs, empty NPs, and free EGCG for 24-48 hours.
  - Harvest the cells (including floating cells in the medium) and wash with cold PBS.
  - Resuspend the cells in 1X Annexin Binding Buffer.
  - Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.
  - Incubate in the dark for 15 minutes at room temperature.
  - Analyze the cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A significant increase in the apoptotic populations compared to controls demonstrates the pro-apoptotic efficacy of the EGCG nanoparticles.[6][17]

## Section 5: In Vivo Evaluation Strategies

Promising candidates from in vitro screening should be advanced to preclinical animal models to assess their therapeutic efficacy and safety in a more complex biological system.[21][22]

### Protocol 5.1: Subcutaneous Xenograft Tumor Model Efficacy Study

- Principle: This is a widely used model to evaluate the efficacy of anticancer agents.[21] Human cancer cells are injected subcutaneously into immunodeficient mice, where they form a solid, measurable tumor.
- Model:
  - Animal: Immunodeficient mice (e.g., Athymic Nude or SCID).

- Cell Line: Human cancer cell line used in in vitro studies (e.g., MDA-MB-231).
- Procedure:
  - Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million cells in Matrigel/PBS) into the flank of each mouse.
  - Monitor the mice regularly for tumor growth. Once tumors reach a palpable volume (e.g., 100 mm<sup>3</sup>), randomize the mice into treatment groups (typically n=5-10 per group):
    - Group 1: Saline (Vehicle Control)
    - Group 2: Free EGCG
    - Group 3: Empty Nanoparticles
    - Group 4: EGCG-Nanoparticles
  - Administer treatments via an appropriate route (e.g., intravenous injection) at a predetermined schedule (e.g., twice weekly).
  - Measure tumor volume (Volume = 0.5 x Length x Width<sup>2</sup>) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
  - Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
  - At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
  - Analysis: The primary endpoint is the inhibition of tumor growth. Efficacy is demonstrated if the EGCG-NP group shows a statistically significant reduction in tumor volume and weight compared to all control groups.[7] Studies have shown that EGCG-loaded nanoparticles can lead to a significant reduction in tumor weight compared to both untreated controls and free EGCG.[7]



[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical in vivo efficacy study.

## Conclusion and Future Perspectives

The development of nanoparticle delivery systems for EGCG represents a highly promising strategy to unlock its full therapeutic potential in oncology. By protecting the molecule from degradation and enhancing its delivery to tumor sites, nanoformulations can significantly improve upon the efficacy observed with free EGCG. The protocols outlined in this guide provide a foundational framework for the rational design, formulation, and evaluation of these advanced therapeutic systems. Future work will likely focus on developing multi-functional "smart" nanoparticles that can respond to the tumor microenvironment, co-deliver EGCG with

conventional chemotherapeutics for synergistic effects, and incorporate imaging agents for theranostic applications.

## References

- Nih, P. (n.d.). Molecular mechanisms of action of **epigallocatechin gallate** in cancer: Recent trends and advancement - PubMed. Retrieved January 29, 2026, from [\[Link\]](#)
- Luo, J., et al. (2024). Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC. National Institutes of Health. Retrieved January 29, 2026, from [\[Link\]](#)
- Orso, G., et al. (2022). Epigallocatechin-3-gallate Delivered in Nanoparticles Increases Cytotoxicity in Three Breast Carcinoma Cell Lines | ACS Omega. ACS Publications. Retrieved January 29, 2026, from [\[Link\]](#)
- Li, S., et al. (2020). Advanced Nanovehicles-Enabled Delivery Systems of **Epigallocatechin Gallate** for Cancer Therapy. Frontiers. Retrieved January 29, 2026, from [\[Link\]](#)
- Al-matani, S., et al. (2023). Targeting Cancer Hallmarks with **Epigallocatechin Gallate** (EGCG): Mechanistic Basis and Therapeutic Targets. MDPI. Retrieved January 29, 2026, from [\[Link\]](#)
- Goh, J., et al. (2023). EGCG as a therapeutic agent: a systematic review of recent advances and challenges in nanocarrier strategies. National Institutes of Health. Retrieved January 29, 2026, from [\[Link\]](#)
- Shirakami, Y. (n.d.). Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC. Retrieved January 29, 2026, from [\[Link\]](#)
- Haddadi, A., et al. (2022). Anticancer effect of **Epigallocatechin Gallate** Loaded Nanoparticles on Head and Neck Cancer. ResearchGate. Retrieved January 29, 2026, from [\[Link\]](#)
- Al-Trad, B., et al. (2021). Epigallocatechin-3-Gallate-Loaded Gold Nanoparticles: Preparation and Evaluation of Anticancer Efficacy in Ehrlich Tumor-Bearing Mice - PMC. National Institutes of Health. Retrieved January 29, 2026, from [\[Link\]](#)

- Lee, Y., et al. (2018). Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC. National Institutes of Health. Retrieved January 29, 2026, from [[Link](#)]
- D'Archivio, M., et al. (2022). The Potential of **Epigallocatechin Gallate** (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review. MDPI. Retrieved January 29, 2026, from [[Link](#)]
- Granja, A., et al. (2022). Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy. Frontiers. Retrieved January 29, 2026, from [[Link](#)]
- Martins, C., et al. (2022). Nanocarriers Based on Gold Nanoparticles for **Epigallocatechin Gallate** Delivery in Cancer Cells. MDPI. Retrieved January 29, 2026, from [[Link](#)]
- Luo, J., et al. (2024). Full article: Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment. Taylor & Francis Online. Retrieved January 29, 2026, from [[Link](#)]
- Khan, K., et al. (2023). Effects of **Epigallocatechin Gallate** Against Lung Cancer: Mechanisms of Action and Therapeutic Potential. MDPI. Retrieved January 29, 2026, from [[Link](#)]
- ResolveMass Laboratories Inc. (n.d.). Nanoparticles in Drug Delivery: The Complete Guide. Retrieved January 29, 2026, from [[Link](#)]
- Nih, P. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Retrieved January 29, 2026, from [[Link](#)]
- Huelse, J., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed Central. National Institutes of Health. Retrieved January 29, 2026, from [[Link](#)]
- Nih, P. (n.d.). EGCG-based nanoparticles: synthesis, properties, and applications - PubMed. Retrieved January 29, 2026, from [[Link](#)]
- Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Retrieved January 29, 2026, from [[Link](#)]

- Ramesh, V., & Muthuraman, A. (2016). FORMULATION AND CHARACTERIZATION OF **EPIGALLOCATECHIN GALLATE** NANOPARTICLES | Request PDF. ResearchGate. Retrieved January 29, 2026, from [[Link](#)]
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 29, 2026, from [[Link](#)]
- Wouters, B., & Begg, A. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. SpringerLink. Retrieved January 29, 2026, from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Effects of Epigallocatechin Gallate Against Lung Cancer: Mechanisms of Action and Therapeutic Potential | MDPI [[mdpi.com](https://mdpi.com)]
3. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
5. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
7. Epigallocatechin-3-Gallate-Loaded Gold Nanoparticles: Preparation and Evaluation of Anticancer Efficacy in Ehrlich Tumor-Bearing Mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
8. Frontiers | Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy [[frontiersin.org](https://frontiersin.org)]
9. EGCG as a therapeutic agent: a systematic review of recent advances and challenges in nanocarrier strategies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 10. EGCG-based nanoparticles: synthesis, properties, and applications - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. tandfonline.com [[tandfonline.com](https://tandfonline.com)]
- 12. Frontiers | Advanced Nanovehicles-Enabled Delivery Systems of Epigallocatechin Gallate for Cancer Therapy [[frontiersin.org](https://frontiersin.org)]
- 13. Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review | MDPI [[mdpi.com](https://mdpi.com)]
- 15. resolvemass.ca [[resolvemass.ca](https://resolvemass.ca)]
- 16. researchgate.net [[researchgate.net](https://researchgate.net)]
- 17. mdpi.com [[mdpi.com](https://mdpi.com)]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [[frontiersin.org](https://frontiersin.org)]
- 20. noblelifesci.com [[noblelifesci.com](https://noblelifesci.com)]
- 21. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. iv.iarjournals.org [[iv.iarjournals.org](https://iv.iarjournals.org)]
- To cite this document: BenchChem. [Application Notes & Protocols: EGCG Nanoparticle Delivery Systems for Cancer Therapy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671489#egcg-nanoparticle-delivery-systems-for-cancer-therapy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)